N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide
Overview
Description
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide is a sulfonamide compound known for its diverse applications in medicinal and organic chemistry. Sulfonamides are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2-chloro-6-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include substituted sulfonamides.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The compound targets the dihydropteroate synthase enzyme, which is crucial for folate synthesis in bacteria . This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetyl group enhances its reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-6-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-5-3-8-14(16)15(10)21(19,20)17-13-7-4-6-12(9-13)11(2)18/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKLVHREQBAJKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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